Product packaging for Alpinumisoflavone acetate(Cat. No.:CAS No. 86989-18-6)

Alpinumisoflavone acetate

Cat. No.: B571632
CAS No.: 86989-18-6
M. Wt: 378.38
InChI Key: UGAJYYNANGVRBF-UHFFFAOYSA-N
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Description

Overview of Prenylated Isoflavonoids and Their Significance in Natural Product Chemistry

Prenylated isoflavonoids represent a significant subclass of flavonoids characterized by the attachment of one or more prenyl groups to their basic isoflavone (B191592) structure. nih.govmdpi.com This structural modification, known as prenylation, is catalyzed by prenyltransferase enzymes and imparts a higher degree of lipophilicity to the molecule compared to their non-prenylated counterparts. numberanalytics.comfrontiersin.orgresearchgate.net This increased lipophilicity is believed to enhance their affinity for cell membranes, potentially leading to improved biological activities. frontiersin.orgresearchgate.netnih.gov

These compounds are predominantly found in the plant kingdom, with the Leguminosae (Fabaceae) and Moraceae families being major sources. nih.govderpharmachemica.com In plants, prenylated isoflavonoids are often produced as a defense mechanism against biotic and abiotic stressors. nih.gov The structural diversity of prenylated isoflavonoids, arising from different prenyl group configurations (such as pyran, furan, or chain prenyl), contributes to their wide range of biological properties. nih.govmdpi.com This has made them a focal point in natural product chemistry for the discovery of novel bioactive compounds. mdpi.comnumberanalytics.com

Contextualization of Alpinumisoflavone (B190552) and Its Acetate (B1210297) Derivative as Subjects of Scientific Inquiry

Alpinumisoflavone is a naturally occurring prenylated isoflavonoid (B1168493) that has been isolated from various medicinal plants, including those from the Erythrina genus. nih.govredalyc.orgchemicalbook.com It is a dimethylpyrano derivative of genistein (B1671435), prenylated on the A ring. nih.gov Research has explored a wide array of its potential pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgnih.gov

Alpinumisoflavone acetate is a synthetic derivative of alpinumisoflavone. molnova.com In this compound, an acetate group is attached to the parent molecule. molnova.comnih.gov This modification is often performed in medicinal chemistry to alter the physicochemical properties of a natural product, potentially influencing its stability, solubility, and biological activity. Scientific inquiry into this compound focuses on understanding how this structural change impacts its biological effects, particularly its potential as an anticancer agent. molnova.com

Historical Development and Contemporary Trends in Research on Alpinumisoflavone and Related Analogues

The study of alpinumisoflavone dates back to its initial isolation and structural elucidation. nih.govredalyc.org Early research focused on its occurrence in various plant species and its basic chemical characterization. redalyc.org Over the past few decades, scientific interest has grown, with numerous studies investigating its diverse biological activities. nih.govnih.gov

Contemporary research trends for alpinumisoflavone and its analogues, including the acetate derivative, are increasingly focused on elucidating their mechanisms of action at the molecular level. For instance, studies have investigated the effects of alpinumisoflavone on cellular signaling pathways critical for cell survival and proliferation, such as the ERK/MAPK and NF-κB pathways. chemfaces.combiocrick.com Research on this compound has explored its impact on mitochondrial function and its potential to induce apoptosis in cancer cells. molnova.com The synthesis of alpinumisoflavone and its analogues continues to be an active area of research, allowing for the creation of new derivatives with potentially enhanced or novel biological properties. derpharmachemica.comacs.org

Interactive Data Table: Properties of Alpinumisoflavone and this compound

PropertyAlpinumisoflavoneThis compound
CAS Number 34086-50-5 chemfaces.combiocrick.com86989-18-6 molnova.com
Molecular Formula C20H16O5 chemicalbook.combiocrick.comC22H18O6 molnova.com
Molecular Weight 336.34 g/mol chemicalbook.com378.37 g/mol molnova.com
Appearance Powder biocrick.comNot specified
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.comNot specified
Melting Point 213 °C chemicalbook.comNot specified

Research Findings on Alpinumisoflavone and this compound

CompoundResearch AreaKey Findings
Alpinumisoflavone AnticancerInduces apoptosis in human lung tumor cells by increasing the sub-G1 population and caspase 3/7 activity. biocrick.com Shows cytotoxic activity against colon (WiDr), cervical (HeLa), and hepatoma (HepG2) cancer cells. researchgate.net
AntimicrobialActive against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.9 µg/mL to 125 µg/mL. chemfaces.com
Estrogenic ActivityDisplays a fourfold preference for estrogen receptor α (ERα) and increases uterine wet weight and epithelial thickness in animal models. chemfaces.combiocrick.com
Cholesterol RegulationPromotes HDL-cholesterol synthesis and may aid in preventing cholesterol gallstone formation by upregulating Cyp7a1 mRNA expression. biocrick.comoup.com
This compound AnticancerExhibits antiproliferative activity and decreases the phosphorylation of ERK1/2. Induces mitochondrial dysfunction and mitochondria-mediated apoptosis in hepatocellular carcinoma cells. molnova.com

Properties

CAS No.

86989-18-6

Molecular Formula

C22H18O6

Molecular Weight

378.38

IUPAC Name

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate

InChI

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3

InChI Key

UGAJYYNANGVRBF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O

Appearance

Powder

Origin of Product

United States

Sophisticated Methodologies for the Isolation, Derivatization, and Biosynthetic Elucidation of Alpinumisoflavone Acetate

Advanced Extraction and Purification Protocols for Alpinumisoflavone (B190552) and its Derivatives from Natural Sources

The journey from a raw plant source to a purified compound like alpinumisoflavone is a meticulous process involving advanced extraction and purification protocols. These methods are designed to efficiently isolate the target molecule from a complex matrix of other phytochemicals.

High-Resolution Chromatographic Separation Techniques (e.g., Column Chromatography, Preparative Thin Layer Chromatography)

High-resolution chromatographic techniques are indispensable for the separation and purification of alpinumisoflavone from crude plant extracts. nih.gov Column chromatography (CC) is a fundamental method where a solid stationary phase is packed into a column, and a liquid mobile phase carries the mixture through it, separating components based on their differential adsorption. ijpsjournal.com While effective, the resolution of traditional CC can be limited due to the larger particle size of the packing material. nih.gov

For more challenging separations, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are employed. nih.govijpsjournal.com These techniques utilize columns with much smaller particle sizes (e.g., sub-2 µm in UHPLC), leading to significantly higher resolution and more efficient separations. nih.gov The choice of stationary phase is critical for achieving selectivity. Reversed-phase (RP) columns are commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov For instance, a study on an endophytic fungus utilized a semi-preparative HPLC with a 5 µm high-resolution reverse phase stationary phase to purify multiple compounds in a single step. nih.gov

Preparative Thin Layer Chromatography (TLC) is another valuable technique, often used for smaller scale purifications or to determine the optimal solvent system for column chromatography. nih.gov In preparative TLC, the separated bands of compounds are scraped from the plate and the compound is eluted from the stationary phase with a suitable solvent.

The selection of the appropriate chromatographic method and conditions is often guided by initial analytical-scale experiments, which can then be scaled up for preparative purposes to obtain pure alpinumisoflavone. nih.gov

Differential Solvent Partitioning Strategies for Compound Enrichment

Differential solvent partitioning, also known as liquid-liquid extraction, is a crucial preliminary step for enriching the concentration of alpinumisoflavone before chromatographic separation. researchgate.netlibretexts.org This technique relies on the principle of separating compounds based on their relative solubilities in two immiscible liquid phases, typically water and a non-polar organic solvent. libretexts.orgyoutube.com

A common strategy involves taking a crude plant extract, often in a polar solvent like methanol (B129727), suspending it in water, and then sequentially partitioning it with a series of organic solvents of increasing polarity. researchgate.net For example, a methanol extract from the unripe fruits of Maclura tricuspidata was suspended in distilled water and then partitioned successively with n-hexane, methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol. researchgate.net This process separates the complex mixture into fractions with different polarities, thereby enriching alpinumisoflavone in one or more of these fractions. Due to its isoflavonoid (B1168493) structure, alpinumisoflavone is expected to partition into the moderately polar fractions, such as ethyl acetate or methylene chloride. This enrichment step significantly simplifies the subsequent purification by chromatography by reducing the complexity of the mixture to be separated. researchgate.net

Rational Design and Semisynthetic Approaches to Alpinumisoflavone Acetate and Other Analogues

While natural sources provide the initial supply of alpinumisoflavone, semisynthesis offers a pathway to create derivatives like this compound and other analogues with potentially enhanced properties. mdpi.com Rational design involves the targeted modification of the parent molecule to explore structure-activity relationships.

The creation of this compound would typically involve the acetylation of one or more of the hydroxyl groups on the alpinumisoflavone scaffold. This chemical modification can alter the compound's physicochemical properties, such as its lipophilicity and stability, which in turn can influence its biological activity. For instance, the acetylation of other natural products has been shown to be a viable strategy. mdpi.com

The broader goal of creating analogues extends beyond simple acetylation. Researchers can introduce various functional groups to the alpinumisoflavone backbone to probe its interaction with biological targets. mdpi.com This approach of generating semisynthetic derivatives from abundant natural products is a key strategy in the discovery of novel therapeutic agents. mdpi.com

Mechanistic Investigations into the Biosynthetic Pathways of Alpinumisoflavone and Associated Isoflavonoids in Medicinal Plants

Understanding the biosynthetic pathway of alpinumisoflavone is crucial for its potential production through biotechnological methods. frontiersin.org Isoflavonoids, including alpinumisoflavone, are derived from the phenylpropanoid pathway. imsc.res.in This complex pathway begins with the amino acid phenylalanine. mdpi.com

The elucidation of these pathways in medicinal plants is a significant challenge due to the dispersion of biosynthetic genes across the plant genome and the lack of efficient genetic manipulation systems for many of these plants. frontiersin.org However, advancements in multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are providing powerful tools to unravel these intricate processes. frontiersin.org

By integrating data from these different "omics" fields, researchers can identify genes that are co-expressed with the production of specific metabolites, leading to the identification of candidate enzymes involved in the biosynthetic pathway. frontiersin.org For example, phenylalanine ammonia-lyase (PAL) is a key enzyme that catalyzes an early step in the phenylpropanoid pathway. mdpi.com Identifying the specific enzymes responsible for the later steps in alpinumisoflavone biosynthesis, such as the prenylation step that adds the characteristic dimethylallyl group, is an active area of research. nih.gov Chemoproteomics is another emerging technique that can help identify the enzymes involved in natural product biosynthesis. frontiersin.org A deeper understanding of these pathways could pave the way for the sustainable production of alpinumisoflavone and its derivatives using metabolic engineering and synthetic biology approaches in microbial or plant systems. frontiersin.orgmdpi.com

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation Studies of Alpinumisoflavone Acetate

Elucidation of Molecular Structure via High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

High-field NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For Alpinumisoflavone (B190552), ¹H and ¹³C NMR data provide a definitive blueprint of its molecular framework.

The ¹H NMR spectrum of Alpinumisoflavone typically reveals characteristic signals for an isoflavone (B191592) nucleus fused with a pyran ring. Key resonances include a pair of doublets for the olefinic protons of the pyran ring, a sharp singlet for the two methyl groups of the 2,2-dimethylpyran moiety, and a distinct singlet for the C-2 proton of the isoflavone core. researchgate.net Aromatic protons on the B-ring and the A-ring further confirm the substitution pattern.

Upon acetylation to form Alpinumisoflavone acetate (B1210297), predictable shifts in the ¹H NMR spectrum are observed, particularly for protons in proximity to the newly introduced acetyl group. The acetylation of a hydroxyl group, such as the one at C-5, induces a noticeable downfield shift for adjacent protons. For instance, in related pyranoisoflavones, acetylation of the 5-hydroxyl group leads to a significant downfield shift of the C-8 proton signal. researchgate.net

The ¹³C NMR spectrum of Alpinumisoflavone corroborates the carbon skeleton, with distinct signals for the carbonyl carbon (C-4), the oxygenated aromatic carbons, and the aliphatic carbons of the dimethylpyran ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton and carbon signals unequivocally by revealing proton-proton and proton-carbon correlations across one or multiple bonds. rsc.org

Table 1: ¹H and ¹³C NMR Data for Alpinumisoflavone (Note: Specific chemical shifts can vary slightly based on the solvent and instrument frequency. The following is a representative compilation from literature.)

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
27.81 (s)152.7
3-122.5
4-180.8
4a-105.7
513.14 (s, -OH)157.9
6-105.3
7-157.7
86.34 (s)95.8
8a-153.9
1'-121.5
2', 6'7.34 (d, J=7.8)130.2
3', 5'6.84 (d, J=7.8)115.6
4'-157.6
2"-78.2
3"5.62 (d, J=9.6)128.4
4"6.71 (d, J=9.6)115.8
Me-11.46 (s)28.3
Me-21.46 (s)28.3

Data compiled from various sources. researchgate.netrsc.org

Application of Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis in Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

For Alpinumisoflavone, electrospray ionization mass spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₂₀H₁₆O₅ (calculated molecular weight of 336.34). nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum of Alpinumisoflavone is characteristic of its structure. The mass spectrum of Alpinumisoflavone has been reported to show significant fragments at m/e 336 (M+), 321 (M-15), 295, 203, and 118, which correspond to the loss of a methyl group and subsequent cleavages of the pyran and isoflavone rings. lookchem.com

For Alpinumisoflavone acetate, the molecular weight would increase by the mass of the acetyl group (CH₃CO), which is 42.010565 g/mol , for each hydroxyl group that is acetylated. Therefore, the mass spectrum of mono-acetylated Alpinumisoflavone would be expected to show a molecular ion peak at approximately m/z 378.

Utilization of Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide valuable information about the electronic structure (chromophores) and the functional groups present in a molecule, respectively.

The UV-Vis spectrum of isoflavones is characterized by two main absorption bands, typically referred to as Band I and Band II. nucro-technics.com Band I, appearing at longer wavelengths (around 300-380 nm), is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths (around 240-280 nm), corresponds to the A-ring benzoyl system. nucro-technics.com For Alpinumisoflavone, these bands confirm the presence of the conjugated isoflavone chromophore. The addition of shift reagents can be used to deduce the location of free hydroxyl groups.

The IR spectrum of this compound would exhibit characteristic absorption bands indicative of its functional groups. A strong absorption band in the region of 1735-1750 cm⁻¹ would be expected for the ester carbonyl (C=O) stretching of the acetate group. webassign.net The characteristic C=O stretching vibration of the γ-pyrone in the isoflavone core is typically observed around 1620-1640 cm⁻¹. The presence of aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region, and C-O stretching bands would also be present. The broad O-H stretching band of the phenolic hydroxyl groups in Alpinumisoflavone (around 3200-3600 cm⁻¹) would be absent or diminished in the spectrum of its fully acetylated derivative.

Mechanistic Dissection of Alpinumisoflavone Acetate S Biological Activities: in Vitro Cellular and Molecular Investigations

Elucidation of Antiproliferative and Apoptotic Mechanisms in Various Neoplastic Cell Lines

Identification of Specific Cellular Targets and Receptor-Mediated Interactions

Alpinumisoflavone (B190552) (AIF) exerts its biological effects by modulating several key cellular signaling pathways and interacting with specific molecular targets. In cancer cells, a significant mechanism involves the regulation of microRNAs and critical signaling cascades. Research has identified microRNA-101 (miR-101) as a novel therapeutic target for AIF in clear-cell renal cell carcinoma (ccRCC). nih.gov AIF treatment increases the expression of miR-101 by suppressing the Akt signaling pathway. nih.govfrontiersin.org This upregulation of miR-101 leads to the direct targeting and decreased expression of RLIP76 (Ral-interacting protein of 76 kDa), a protein implicated in cancer cell proliferation and survival. nih.govresearchgate.net

Furthermore, AIF's anticancer activity is linked to its ability to repress other crucial pathways. In lung cancer cells, AIF has been shown to induce cell death by inhibiting both the ERK/MAPK and the nuclear factor-κB (NF-κB) pathways. nih.gov The inhibition of NF-κB, along with Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinases (MAPKs), is also the primary mechanism by which AIF counteracts tumor necrosis factor-alpha (TNF-α)-induced responses in human dermal fibroblasts. nih.gov

In silico studies have further elucidated potential binding targets. Molecular docking analyses revealed that AIF has a high binding affinity for Human Epidermal Growth Factor Receptor 2 (HER2), a key molecule in angiogenesis. nih.gov Additionally, AIF has been reported to be a weak binder of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.govresearchgate.net

Table 1: Cellular Targets and Pathways Modulated by Alpinumisoflavone

Cell/Disease Model Target/Pathway Observed Effect Reference
Clear-Cell Renal Cell Carcinoma (ccRCC) Akt/miR-101/RLIP76 Suppression of Akt signaling, increased miR-101, decreased RLIP76. nih.govfrontiersin.org
Lung Cancer Cells ERK/MAPK, NF-κB Repression of pathways, leading to cell death. nih.gov
Human Dermal Fibroblasts (TNF-α-induced) NF-κB, AP-1, MAPKs Inhibition of activation. nih.gov
Angiogenesis (in silico) HER2 High binding affinity. nih.gov

Investigation of Anti-Metastatic and Anti-Invasive Properties in Cancer Cell Models

AIF has demonstrated significant potential in inhibiting cancer metastasis and invasion, key processes in tumor progression. nih.gov In vitro studies using clear-cell renal cell carcinoma (ccRCC) cell lines, such as RCC4 and 786-O, revealed that AIF effectively interferes with cell invasion. nih.gov

In vivo animal models have substantiated these findings. In BALB/c nude mice with xenografts of human 786-O ccRCC cells, administration of AIF suppressed tumor metastasis. frontiersin.org Specifically, these studies observed a reduction in pulmonary metastasis, indicating that AIF can hinder the spread of cancer cells to distant organs. nih.gov The underlying mechanism for this anti-metastatic effect is attributed to the modulation of the miR-101/RLIP76 signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis. researchgate.net

Table 2: Summary of Anti-Metastatic and Anti-Invasive Effects of Alpinumisoflavone

Cancer Model Assay Type Key Findings Reference
Clear-Cell Renal Cell Carcinoma (RCC4, 786-O cells) In Vitro Cell Invasion Assay AIF interfered with the invasion of ccRCC cells. nih.gov

Analysis of Anti-inflammatory Cellular Responses

AIF exhibits potent anti-inflammatory properties through multiple cellular mechanisms, including the suppression of pro-inflammatory molecules and direct antioxidant effects. nih.gov

A key aspect of AIF's anti-inflammatory action is its ability to inhibit the production of pro-inflammatory cytokines and chemokines. mdpi.com In human dermal fibroblasts (HDFs) stimulated with TNF-α, AIF significantly reduced the mRNA gene expression and secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govresearchgate.net For instance, at a concentration of 50 µM, AIF suppressed the secretion of IL-6 and IL-8 by several folds. nih.gov

Similar effects were observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net In this model, AIF treatment markedly inhibited the production of TNF-α, IL-6, and IL-1β, which are central mediators of the inflammatory cascade. researchgate.net

Table 3: Inhibition of Pro-inflammatory Cytokines by Alpinumisoflavone

Cell Line Inducer Cytokine Inhibited Key Result Reference
Human Dermal Fibroblasts (HDFs) TNF-α IL-1β, IL-6, IL-8 Dose-dependent suppression of cytokine mRNA expression and secretion. nih.gov

AIF effectively downregulates the expression of crucial enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscielo.br These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. nih.gov

In TNF-α-treated HDFs, Western blot analysis confirmed that AIF significantly inhibited the protein expression of both iNOS and COX-2. nih.govresearchgate.net This inhibitory action is consistent with the observed reduction in NO production in these cells and is considered a key mechanism for AIF's anti-inflammatory effects. nih.gov The suppression of iNOS and COX-2 is often linked to the inhibition of the NF-κB pathway, a common mechanism for many flavonoids. nih.gov

AIF demonstrates direct antioxidant properties by scavenging free radicals and reducing cellular oxidative stress. In TNF-α-stimulated HDFs, AIF was shown to suppress the accumulation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govresearchgate.net

The free radical scavenging ability of AIF has been quantified using standard chemical assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, alpinumisoflavone exhibited notable activity, with one study reporting a half-maximal effective concentration (EC50) of 62.4 µM. researchgate.net It is noted, however, that reported IC50 values can vary depending on the specific conditions of the assay. nih.gov This capacity to neutralize free radicals suggests that AIF can help protect cells from oxidative damage, which is closely linked to inflammation and aging. nih.govnih.gov

Table 4: Antioxidant and Radical Scavenging Activity of Alpinumisoflavone

Assay / Cell Model Effect Quantitative Data Reference
DPPH Radical Scavenging Assay Free radical scavenging EC50 = 62.4 µM researchgate.net
TNF-α-treated HDFs ROS Suppression Suppressed accumulation of ROS. nih.govresearchgate.net

Downregulation of Key Inflammatory Mediators (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

Assessment of Antimicrobial Efficacy and Underlying Mechanisms

Alpinumisoflavone has been identified as having antimicrobial properties against a range of pathogenic microorganisms. nih.gov Its efficacy has been demonstrated against several bacterial species.

Studies have reported its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Klebsiella pneumoniae. researchgate.net Quantitative analysis established a Minimum Inhibitory Concentration (MIC) for alpinumisoflavone against S. aureus at 11.60 μM. nih.gov In contrast, its activity against Escherichia coli was found to be very weak. nih.gov

The mechanisms underlying the antimicrobial action of flavonoids like alpinumisoflavone are multifaceted. mdpi.comfrontiersin.org They are thought to include the disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with energy metabolism. frontiersin.orgmdpi.com The lipophilic nature of prenylated isoflavonoids may enhance their interaction with bacterial cell membranes, contributing to their antimicrobial effects. nih.gov

Table 5: Antimicrobial Spectrum of Alpinumisoflavone

Microorganism Type Activity MIC Reference
Staphylococcus aureus Gram-positive bacterium Active 11.60 μM nih.gov
Bacillus subtilis Gram-positive bacterium Active Not specified researchgate.net
Klebsiella pneumoniae Gram-negative bacterium Active Not specified researchgate.net

Inhibition of Gram-Positive and Gram-Negative Bacterial Proliferation

Alpinumisoflavone has demonstrated notable antibacterial properties in vitro against a spectrum of both Gram-positive and Gram-negative bacteria. chemfaces.com Investigations utilizing micro broth dilution assays have determined the minimum inhibitory concentration (MIC) values of Alpinumisoflavone, quantifying its potency in preventing bacterial growth. The compound's efficacy varies across different bacterial strains, with MIC values recorded in the range of 3.9 µg/mL to 125 µg/mL. chemfaces.com This broad range indicates a selective antibacterial action, a characteristic common among flavonoid compounds. The research highlights Alpinumisoflavone's potential as a naturally derived antibacterial agent. chemfaces.comresearchgate.net

Table 1: In Vitro Antibacterial Activity of Alpinumisoflavone

Bacterial Type Activity Minimum Inhibitory Concentration (MIC)
Gram-Positive Bacteria Active 3.9 µg/mL - 125 µg/mL
Gram-Negative Bacteria Active 3.9 µg/mL - 125 µg/mL

Data sourced from micro broth dilution assays. chemfaces.com

Evaluation of Antifungal Activity, Including Germ Tube Growth Inhibition

In the realm of antifungal research, Alpinumisoflavone has been identified as a potent inhibitor of fungal virulence factors, specifically the formation of germ tubes. chemfaces.com The transition from yeast to hyphal form, initiated by germ tube formation, is a critical step in the pathogenesis of dimorphic fungi like Candida albicans, enabling tissue invasion. uc.pt Laboratory studies have shown that Alpinumisoflavone strongly inhibits the growth of these germ tubes. chemfaces.com One study reported significant inhibition at a concentration of 0.63 µ g/disc , underscoring its potential to disrupt fungal virulence and pathogenesis. chemfaces.com

Anti-aging and Extracellular Matrix Remodeling Effects in Dermal Fibroblast Models

In vitro studies using normal human dermal fibroblasts (HDFs) have elucidated the anti-aging and extracellular matrix (ECM) protective effects of Alpinumisoflavone (AIF). nih.govnih.gov Exposure of skin to external stressors like tumor necrosis factor-alpha (TNF-α) can accelerate skin aging by promoting inflammation and degrading the ECM. researchgate.net

AIF has been shown to counteract these effects by suppressing the accumulation of reactive oxygen species (ROS) and nitric oxide (NO) in TNF-α-treated HDFs. nih.gov Mechanistically, AIF inhibits the TNF-α-induced increase of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. nih.govresearchgate.net Concurrently, it enhances the synthesis of procollagen (B1174764) I α1, a precursor to collagen, thereby helping to maintain the structural integrity of the dermis. nih.gov

Furthermore, AIF modulates inflammatory pathways that contribute to skin aging. It suppresses the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound also reduces the secretion of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), by inhibiting the nuclear factor-κB (NF-κB) and activating protein 1 (AP-1) signaling pathways. nih.govnih.gov These actions collectively suggest that Alpinumisoflavone can protect dermal fibroblasts from inflammation-driven aging and ECM degradation. nih.gov

Table 2: Effects of Alpinumisoflavone (AIF) on TNF-α-Induced Damage in Human Dermal Fibroblasts (HDFs)

Molecular Target Effect of TNF-α Stimulation Effect of AIF Treatment
Reactive Oxygen Species (ROS) Increased Suppressed
Nitric Oxide (NO) Increased Suppressed
Matrix Metalloproteinase-1 (MMP-1) Increased Inhibited
Procollagen I α1 Decreased Increased
Cyclooxygenase-2 (COX-2) Increased Suppressed
Interleukin-1β (IL-1β) Increased Suppressed
Interleukin-6 (IL-6) Increased Suppressed
Interleukin-8 (IL-8) Increased Suppressed

Findings are based on in vitro studies on HDFs. nih.govnih.gov

Investigation of Anti-angiogenic and Anti-fibrotic Effects in Retinal Pigment Epithelial Cells

Research has highlighted the therapeutic potential of Alpinumisoflavone (AIF) in mitigating pathological processes associated with retinal diseases like age-related macular degeneration (AMD). researchgate.netnih.gov Studies using a human retinal pigment epithelial cell line (ARPE-19) have demonstrated both anti-angiogenic and anti-fibrotic properties of AIF. nih.gov

Pathological angiogenesis (the formation of new blood vessels) in the retina is often driven by vascular endothelial growth factor (VEGF). nih.gov In vitro experiments showed that AIF significantly reduces the expression of VEGFA in ARPE-19 cells that were stimulated with pro-inflammatory or oxidative stressors. researchgate.netnih.gov This suggests AIF can inhibit the primary signaling that leads to neovascularization. nih.gov

Subretinal fibrosis, another cause of vision loss, involves the excessive deposition of ECM proteins. researchgate.net AIF demonstrated anti-fibrotic effects by reducing the expression of key fibrosis markers in ARPE-19 cells. nih.gov Specifically, treatment with AIF led to a decrease in the mRNA expression levels of alpha-smooth muscle actin (α-SMA) and Collagen I. nih.gov Additionally, AIF was found to decrease levels of the cleaved form of crystallin alpha B (CRYAB), a protein linked to VEGF stabilization and fibrosis. researchgate.netnih.gov These findings point to a dual action of Alpinumisoflavone against both neovascularization and fibrosis in retinal cells. researchgate.net

Table 3: Anti-angiogenic and Anti-fibrotic Effects of Alpinumisoflavone (AIF) in ARPE-19 Cells

Target Pathway Molecular Marker Effect of AIF Treatment
Angiogenesis Vascular Endothelial Growth Factor A (VEGFA) Reduced expression
Fibrosis Alpha-Smooth Muscle Actin (α-SMA) Reduced RNA expression
Fibrosis Collagen I Reduced RNA expression
Fibrosis/VEGF Stabilization Crystallin Alpha B (CRYAB) Decreased levels of cleaved form

Data sourced from in vitro studies on human retinal pigment epithelial cells. researchgate.netnih.gov

Investigation of Alpinumisoflavone Acetate S Biological Activities: in Vivo Preclinical Animal Models

Efficacy Evaluation in Orthotopic and Xenograft Models of Various Neoplastic Diseases

While Alpinumisoflavone (B190552) has demonstrated multi-therapeutic potential, including anti-cancer activities in laboratory settings, specific in vivo efficacy evaluations using orthotopic and xenograft models are not extensively detailed in the available research. nih.govresearchgate.netresearchgate.net These animal models are crucial in cancer research for studying tumor growth and metastasis in a more clinically relevant environment.

Xenograft models involve the transplantation of human tumor cells or tissues into an immunodeficient animal, often under the skin (subcutaneous) or into the organ of origin (orthotopic). dovepress.com

Orthotopic models , specifically, are considered to more accurately replicate the tumor microenvironment and the metastatic behavior of human cancers. herabiolabs.com For instance, studies have shown that the tumor behavior of human prostate cancer cells is markedly different when implanted orthotopically versus subcutaneously in mice. herabiolabs.com

Although reviews mention the anticancer potential of Alpinumisoflavone and its ability to inhibit cancer cell proliferation and promote apoptosis in vitro, they also highlight that further research is needed to confirm these pharmacological effects in appropriate animal models. nih.govresearchgate.net

Therapeutic Potential Assessment in Animal Models of Age-Related Macular Degeneration (e.g., Choroidal Neovascularization)

Alpinumisoflavone (AIF) has been evaluated for its therapeutic potential in a mouse model of neovascular age-related macular degeneration (nAMD), a leading cause of vision loss in the elderly. researchgate.netnih.gov The primary model used was laser-induced choroidal neovascularization (CNV), which mimics the abnormal blood vessel growth seen in wet AMD. researchgate.netnih.gov

In these studies, intravitreal administration of AIF demonstrated significant anti-neovascularization and anti-fibrotic effects. researchgate.netnih.gov Seven days after laser photocoagulation, mice treated with AIF showed a marked reduction in the size of the CNV lesion. researchgate.netnih.gov The inhibitory effect of AIF was found to be comparable to that of bevacizumab, a standard anti-VEGF therapy. researchgate.net

Mechanistically, AIF administration was shown to decrease the levels of vascular endothelial growth factor A (VEGFA) and alpha-smooth muscle actin (alpha-SMA), proteins associated with blood vessel formation and fibrosis. researchgate.net It also reduced the levels of the cleaved form of crystallin alpha B (CRYAB), a chaperone protein linked to VEGF stabilization and fibrosis. researchgate.netnih.gov These findings underscore the potential of AIF as a therapeutic agent against both neovascularization and fibrosis in nAMD. researchgate.netnih.gov

Table 1: Efficacy of Alpinumisoflavone in a Mouse Model of Choroidal Neovascularization
Animal ModelKey FindingsMechanism of ActionReference
Laser-induced Choroidal Neovascularization (CNV) in miceReduced CNV area and fibrosis.Decreased levels of VEGFA, alpha-SMA, and cleaved crystallin alpha B (CRYAB). researchgate.netnih.gov

Modulation of Atheroprotective Mechanisms and Lipid Metabolism in Animal Models (e.g., HDL-cholesterol and Bile Acid Formation)

The atheroprotective potential of Alpinumisoflavone (AIF) has been investigated in ovariectomized rats, a model often used to study postmenopausal metabolic changes. nih.gov Research focused on its effects on the expression of key genes involved in cholesterol metabolism and clearance. nih.gov

The study found that AIF may promote the conversion of cholesterol into bile acids, a critical pathway for cholesterol elimination from the body. nih.govmdpi.com This was evidenced by the upregulation of the mRNA expression of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis. nih.govnih.gov Furthermore, AIF downregulated the mRNA expression of Estrogen receptor 1 (Esr1), a gene associated with cholesterogenesis and the formation of cholesterol gallstones. nih.gov These molecular changes suggest that the atheroprotective effects of AIF may stem from its ability to enhance mechanisms that promote the formation of high-density lipoprotein (HDL)-cholesterol and bile acids. nih.gov

Table 2: Effects of Alpinumisoflavone on Lipid Metabolism in Ovariectomized Rats
Animal ModelKey FindingsMechanism of ActionReference
Ovariectomized ratsDemonstrated atheroprotective effects.Upregulated Cyp7a1 mRNA expression (promotes bile acid formation); Downregulated Esr1 mRNA expression (reduces cholesterogenesis). nih.gov

Exploration of Biological Effects in Animal Models of Endometriosis

Endometriosis is a chronic, estrogen-dependent inflammatory disease. nih.gov While Alpinumisoflavone has been studied for its potential therapeutic effects on this condition, the research has been primarily at the cellular level (in vitro). nih.gov These studies suggest that AIF could be a promising agent for managing endometriosis by inducing mitochondrial dysfunction and calcium ion accumulation in endometriotic cells. nih.gov

However, the current body of scientific literature explicitly notes the absence of in vivo studies. nih.gov Researchers have concluded that it is necessary to verify the action of Alpinumisoflavone in a humanized animal model of endometriosis to confirm these preliminary findings and understand its effects within a complex biological system. nih.gov Therefore, at present, there are no available research findings on the biological effects of Alpinumisoflavone or its acetate (B1210297) derivative in preclinical animal models of endometriosis.

Anti-osteoporotic Research in Ovariectomized and Glucocorticoid-Induced Bone Loss Models

Alpinumisoflavone (AIF) has shown significant promise in preclinical animal models of osteoporosis, a condition characterized by bone loss. nih.govnih.gov Research has been conducted in two primary models: ovariectomized rats, which mimic postmenopausal osteoporosis, and rats with glucocorticoid-induced osteoporosis, a common form of secondary osteoporosis. nih.govnih.govccjm.org

In a rat model of glucocorticoid-induced osteoporosis using dexamethasone, AIF was found to have a protective effect. nih.gov It effectively reversed the apoptosis (programmed cell death) of osteoblasts and osteocytes (bone-forming cells) caused by the glucocorticoid. nih.gov The mechanism involves the activation of the Nrf2 signaling pathway, which helps to suppress the overproduction of reactive oxygen species (ROS), thereby protecting bone cells from oxidative stress-induced death. nih.govnih.gov

In the ovariectomized (OVX) rat model, which simulates estrogen deficiency, AIF has also demonstrated anti-osteoporotic activity. nih.gov The bone-protective effects in this model are attributed to the suppression of osteoclast differentiation. nih.gov Osteoclasts are cells responsible for bone resorption, and their inhibition helps to maintain a healthier balance between bone formation and breakdown. mdpi.com

Table 3: Anti-osteoporotic Activity of Alpinumisoflavone in Animal Models
Animal ModelKey FindingsMechanism of ActionReference
Glucocorticoid-induced osteoporosis in ratsProtected against bone loss.Suppressed apoptosis of osteoblasts and osteocytes by inhibiting ROS overproduction via the Nrf2 pathway. nih.gov
Ovariectomized (OVX) ratsShowed bone protective effects.Suppressed osteoclast differentiation. nih.gov

Structure Activity Relationship Sar and Advanced Computational Studies

Correlative Analysis of Chemical Modifications and Resultant Biological Efficacy Across Alpinumisoflavone (B190552) Derivatives

The therapeutic potential of alpinumisoflavone has prompted extensive research into its derivatives, revealing key structural features that govern its biological effects. The prenyl group, hydroxyl groups, and methylation patterns are critical determinants of activity.

Several studies have demonstrated that the prenylation of the isoflavone (B191592) core, a hallmark of alpinumisoflavone, significantly enhances various biological activities when compared to non-prenylated counterparts. nih.govresearchgate.net This lipophilic prenyl side chain is thought to improve affinity with cell membranes, thereby increasing bioavailability and interaction with intracellular targets. nih.gov Specifically, the cyclic prenyl moiety attached to ring A of alpinumisoflavone is credited with its lipophilicity, which may facilitate its diffusion across biological membranes. researchgate.net

The position and nature of substituents on the isoflavone scaffold are crucial. A comprehensive Quantitative Structure-Activity Relationship (QSAR) study on 74 isoflavone derivatives, including alpinumisoflavone, against Staphylococcus aureus highlighted the importance of specific structural elements. mdpi.com The analysis revealed that the presence of hydroxyl groups at positions 5 and 7 on ring A and at position 4' on ring B is associated with lower Minimum Inhibitory Concentration (MIC) values, indicating greater antimicrobial potency. mdpi.com Conversely, modifications at the 7-hydroxyl position, such as substitution with 4-fluorobenzyl bromide, led to a loss of hypoglycemic activity in a series of isoflavone derivatives. mdpi.com

Furthermore, methylation can modulate biological outcomes. For instance, C4'-O-methylation has been reported to increase the activity of alpinumisoflavone in the context of cancer and neurodegenerative conditions. nih.gov The synthesis and evaluation of various isoflavone derivatives have shown that specific modifications, such as the introduction of an isopropoxy group at the 5' position of biochanin A, can enhance anti-diabetic activity. mdpi.com These findings underscore a complex interplay where the type and location of chemical modifications dictate the resulting biological efficacy of alpinumisoflavone derivatives.

Dedicated Research on the Specific Contribution of the Acetate (B1210297) Moiety to Enhanced or Modified Biological Activities

While direct research focusing exclusively on alpinumisoflavone acetate is limited in the available literature, the role of acetate moieties in medicinal chemistry provides a framework for understanding its potential contributions. Acetylation is a common chemical modification used to alter the properties of a parent compound. An acetate group can influence a molecule's solubility, stability, and ability to cross cell membranes.

Acetate itself is a key biomolecule at the intersection of metabolism and epigenetics. frontiersin.orgnih.gov Once inside a cell, an acetate group can be cleaved, releasing the parent molecule (in this case, alpinumisoflavone) and acetate. The released acetate is then converted into acetyl-CoA by acyl-CoA synthetase enzymes. nih.govnih.gov Acetyl-CoA is a central metabolite and the primary donor for acetylation reactions, including the acetylation of histones. nih.gov Histone acetylation is a critical epigenetic modification that regulates gene transcription. frontiersin.orgnih.gov Therefore, introducing an acetate moiety could theoretically provide alpinumisoflavone with the ability to modulate cellular activity through epigenetic pathways, in addition to its intrinsic mechanisms.

Functionally, adding an acetate group often increases the lipophilicity of a drug, which can enhance its absorption and passage through the lipid bilayers of cell membranes. This strategy is often used to create a "prodrug" that is inactive until the acetate group is hydrolyzed by esterase enzymes within the body, releasing the active pharmacological agent. In the case of this compound, this would mean improved delivery of alpinumisoflavone to its target sites.

Moreover, acetate has been shown to have cell-specific effects, including the ability to kill certain tumor cells at high concentrations. artofhealingcancer.com The metabolic conversion of acetate to acetyl-CoA is critical for increasing the acetylation of histones associated with proinflammatory genes, thereby enhancing inflammatory responses in some contexts. nih.gov Thus, this compound could possess a dual mechanism of action: the direct effects of the alpinumisoflavone core and the indirect, modulatory effects of the released acetate on cellular metabolism and gene expression.

In Silico Methodologies for Predicting Molecular Interactions and Optimizing Derivative Potency

Computational chemistry offers powerful tools to accelerate drug discovery by predicting how a molecule will behave at a specific biological target. These in silico methods allow for the screening of large virtual libraries of compounds and provide detailed insights into the molecular basis of their activity, guiding the synthesis of derivatives with improved potency and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as alpinumisoflavone) when bound to a second molecule (a receptor or target, usually a protein). This method is instrumental in elucidating mechanisms of action and identifying potential drug candidates.

Alpinumisoflavone (AIF) has been the subject of numerous molecular docking studies to evaluate its binding affinity for various therapeutic targets. In the context of cancer, AIF has been docked against several pro-angiogenic proteins. These studies revealed that AIF exhibits strong binding affinity for key targets that promote tumor growth and metastasis. nih.govresearchgate.net For example, docking simulations predicted that AIF has a high binding affinity for Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and HER2, with calculated binding energies of -11.4 kcal/mol, -11.0 kcal/mol, and -10.9 kcal/mol, respectively. nih.gov These in silico findings were subsequently substantiated by in vitro enzyme-based assays, which confirmed AIF's inhibitory activity against these proteins. nih.govnih.gov

The docking analyses provide detailed information on the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, the lipophilic nature of AIF was found to be crucial for its dominant hydrophobic interactions with the active sites of MMP-9, VEGFR-2, and other pro-angiogenic targets. nih.gov In another study, docking of AIF with AMP-activated protein kinase (AMPK), a key regulator of metabolism, showed a docking score of -3.4, indicating a potential interaction. researchgate.net Similarly, AIF demonstrated good binding activity with key targets in the MAPK and estrogen signaling pathways, which are relevant to temporomandibular joint osteoarthritis. sciopen.com

Table 1: Molecular Docking Results for Alpinumisoflavone with Various Protein Targets
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesBiological ContextReference(s)
HER2--10.9Not specifiedAngiogenesis, Cancer nih.gov
MMP-9--11.4Not specifiedAngiogenesis, Cancer nih.gov
VEGFR-2--11.0Not specifiedAngiogenesis, Cancer nih.gov
RET--10.9Not specifiedAngiogenesis, Cancer nih.gov
AMPK (α1 subunit)4QFG-3.4VAL96, GLY25, GLY99, GLU143Metabolism, Diabetes researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. araproceedings.comresearchgate.net It is particularly valuable for understanding the reactivity of compounds like isoflavones and predicting their antioxidant mechanisms. araproceedings.commdpi.com DFT calculations can determine the distribution of electron density, identify the most likely sites for electrophilic or nucleophilic attack, and analyze the energies involved in chemical reactions. araproceedings.comasianresassoc.org

For flavonoids and isoflavones, DFT has been widely applied to study their antioxidant properties. mdpi.commdpi.com The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential. araproceedings.com DFT calculations help to elucidate the primary mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET). Studies have shown that for many polyphenols, antioxidant activity is based on a "σ-scavenging mode" that involves the capture of a hydrogen atom from a hydroxyl group, often supplemented by π–π stacking interactions between the polyphenol and the radical. mdpi.com

DFT allows researchers to visualize the interaction between flavonoids and free radicals and to understand the effects of structural features, such as the position of hydroxyl (-OH) groups and the planarity of the molecule, on antioxidant capacity. mdpi.com Theoretical investigations using DFT can efficiently identify the reactive sites in a molecule where electron density is highest, which corresponds to the sites most capable of donating an electron to neutralize a free radical. araproceedings.comasianresassoc.org For instance, DFT calculations on isoflavones like genistein (B1671435) and daidzein (B1669772) have helped explain their ability to scavenge superoxide (B77818) radicals, suggesting they may mimic the action of the superoxide dismutase (SOD) enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors (numerical representations of chemical and physical properties) to predict the activity of new, unsynthesized compounds, thereby guiding drug design. mdpi.com

QSAR studies have been successfully applied to isoflavone derivatives to understand the structural requirements for specific biological effects, such as antimicrobial and cytotoxic activities. mdpi.comnih.gov In one notable study, a QSAR model was developed for 74 isoflavone derivatives, including alpinumisoflavone, to predict their antimicrobial activity against Staphylococcus aureus. mdpi.com The model was built using techniques like pace regression and was validated to have good predictive power (R² = 0.778). mdpi.comresearchgate.net This analysis quantitatively confirmed that the position and degree of prenylation, as well as the presence of hydroxyl groups at specific positions, are critical for antimicrobial potency. mdpi.com

Another QSAR study on flavone (B191248) and isoflavone derivatives against the HeLa cancer cell line found that cytotoxicity was mainly governed by two quantum-chemical factors: the energy of the lowest unoccupied molecular orbital (E-LUMO) and the net charge on the carbon atom at position 6. nih.gov Such models, often developed using statistical methods like multiple linear regression or more advanced chemometric approaches like Partial Least Squares (PLS), provide a mathematical equation that can be used to design new compounds with potentially higher activity. nih.gov These in silico approaches are powerful tools for optimizing the therapeutic potential of natural products like alpinumisoflavone. mdpi.comdntb.gov.ua

Emerging Research Avenues and Future Directions in Alpinumisoflavone Acetate Studies

Identification and Validation of Novel Molecular Targets and Signaling Pathways

The therapeutic potential of Alpinumisoflavone (B190552) acetate (B1210297) is intrinsically linked to its interaction with a complex network of cellular signaling pathways. Current research has identified several key molecular targets and is actively seeking to validate novel ones.

Initial studies have shown that Alpinumisoflavone acetate exhibits anticancer and antiproliferative activity by modulating critical cell signaling pathways. medchemexpress.eumolnova.com A primary target identified is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, this compound has been shown to decrease the phosphorylation of ERK1/2, a key downstream effector in the MAPK/ERK cascade that is crucial for cell proliferation and survival. medchemexpress.eumolnova.com This dephosphorylation activity is a significant area of investigation, as the MAPK pathway is frequently dysregulated in various cancers. sciopen.com

Beyond the MAPK pathway, research on the parent compound, Alpinumisoflavone, suggests other potential targets for the acetate form. These include the PI3K/Akt and NF-κB signaling pathways, which are central to cell survival, inflammation, and immunity. biocrick.comrsc.org Alpinumisoflavone has been observed to suppress both the ERK/MAPK and NF-κB pathways, leading to apoptosis in lung tumor cells. biocrick.com Furthermore, studies have pointed towards the modulation of estrogen receptors (ERα and ERβ) and the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling. nih.gov

Recent research has also highlighted the compound's impact on mitochondrial function. This compound has been found to induce mitochondrial dysfunction and promote mitochondria-mediated apoptosis, indicating that mitochondrial proteins and regulatory pathways are direct or indirect targets. medchemexpress.eumolnova.com In the context of angiogenesis, a critical process in tumor growth, Alpinumisoflavone has demonstrated inhibitory potential against several pro-angiogenic molecules, including Matrix Metalloproteinase-9 (MMP-9), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the RET proto-oncogene. nih.gov

Future research is focused on validating these targets and identifying new ones through advanced techniques like network pharmacology and molecular docking. sciopen.com These approaches can help elucidate the complex interactions of this compound with various cellular components, potentially revealing novel therapeutic applications, for instance in temporomandibular joint osteoarthritis, where Alpinumisoflavone has shown promise by potentially interacting with key targets in the MAPK and estrogen signaling pathways. sciopen.com

Table 1: Key Molecular Targets and Signaling Pathways of Alpinumisoflavone and its Acetate Derivative

Target/PathwayEffect of CompoundAssociated Biological ProcessResearch Context
MAPK/ERK Pathway Decreases phosphorylation of ERK1/2. medchemexpress.eumolnova.comCell Proliferation, SurvivalCancer, Osteoarthritis molnova.comsciopen.com
PI3K/Akt Pathway Downregulates phosphorylation levels. molnova.comrsc.orgCell Growth, Metabolism, SurvivalCancer molnova.com
NF-κB Pathway Suppresses activation and dependent transcription. biocrick.comnih.govInflammation, Immunity, Cell SurvivalCancer, Inflammation biocrick.commdpi.com
Mitochondria Induces dysfunction and apoptosis. medchemexpress.eumolnova.comEnergy Metabolism, ApoptosisCancer molnova.com
Pro-angiogenic Molecules (MMP-9, VEGFR-2, RET) Inhibits activity. nih.govAngiogenesis, Tumor GrowthCancer nih.gov
Estrogen Receptors (ERα, ERβ) Binds to receptors, potentially acting as a modulator. nih.govHormone Signaling, Gene ExpressionMenopause Models, Cancer nih.govnih.gov
PTP1B Inhibits activity. nih.govInsulin and Leptin SignalingDiabetes, Obesity nih.gov

Investigation of Synergistic Effects with Existing Pharmacological Agents

The complexity of diseases like cancer often necessitates combination therapies to enhance efficacy and overcome resistance. nih.govmdpi.com An important future direction for this compound research is the investigation of its synergistic potential when combined with existing pharmacological agents. The ability of natural compounds to modulate multiple signaling pathways makes them promising candidates for adjunct therapies. mdpi.commdpi.com

The demonstrated ability of this compound and its parent compound to inhibit key survival pathways, such as MAPK/ERK and PI3K/Akt, suggests it could sensitize cancer cells to conventional chemotherapeutic drugs. molnova.comrsc.org Many standard-of-care therapies target cell proliferation, and combining them with an agent that also blocks pro-survival signals could lead to a more potent antitumor effect. nih.gov For example, combining a drug like this compound with other targeted therapies or traditional chemotherapy could improve anticancer efficacy. nih.gov

Furthermore, research on Alpinumisoflavone has shown it can enhance the sensitivity of esophageal squamous cell carcinoma to radiotherapy, a cornerstone of cancer treatment. researchgate.net This effect was linked to the induction of reactive oxygen species (ROS) in an Nrf2-dependent manner. researchgate.net This finding opens a significant avenue for exploring this compound as a radiosensitizer, potentially allowing for lower, less toxic doses of radiation while achieving the same or better therapeutic outcomes.

The anti-inflammatory properties of Alpinumisoflavone, mediated through the suppression of the NF-κB pathway and pro-inflammatory cytokines, also present opportunities for synergy. nih.govmdpi.com Chronic inflammation is a key driver of many diseases, including cancer. mdpi.com Combining this compound with anti-inflammatory drugs or with cancer therapies that have pro-inflammatory side effects could yield beneficial results. The synergistic potential of flavonoids with existing drugs is an area of growing interest, as such combinations could enhance efficacy and offer new therapeutic strategies against resistant infections and other conditions. mdpi.com

Future studies will need to systematically evaluate combinations of this compound with a range of approved drugs in preclinical models. Such studies, using methodologies to quantify synergy, will be essential to identify the most promising combinations and the underlying mechanisms of their enhanced effects. mdpi.comesmo.org

Exploration of Advanced Delivery Systems for Targeted Research Applications

A significant hurdle in the preclinical and potential clinical development of many promising natural compounds, including this compound, is their poor aqueous solubility. researchgate.net This characteristic can lead to low bioavailability, limiting the compound's effectiveness in research models and its potential for future therapeutic use. mdpi.com Consequently, a critical area of emerging research is the development of advanced drug delivery systems to overcome this limitation.

Nanotechnology-based drug delivery platforms are at the forefront of this effort. alliedmarketresearch.com These systems can encapsulate hydrophobic compounds like this compound, improving their solubility, stability, and pharmacokinetic profiles. researchgate.netnih.gov Promising carrier systems include:

Polymeric Micelles: These are nano-sized, self-assembling structures formed from amphiphilic block copolymers. nih.gov They have a hydrophobic core that can encapsulate poorly soluble drugs and a hydrophilic shell that allows for dispersion in aqueous environments. A study specifically investigating Alpinumisoflavone (AIF) demonstrated that loading it into methoxy (B1213986) poly(ethylene glycol)-b-poly(lactic acid) (mPEG-b-PLA) micelles significantly altered its pharmacokinetic profile after intravenous administration compared to a standard solvent solution. researchgate.net This highlights the potential of micelles to enhance systemic exposure for research purposes.

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic compounds. mdpi.com They are biocompatible and have been extensively studied for delivering a wide range of molecules, including anticancer drugs. mdpi.com

Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles offer another robust platform for drug delivery. mdpi.com They can protect the encapsulated compound from degradation and allow for controlled or targeted release. nih.gov

The goal of these advanced delivery systems is not only to enhance solubility but also to enable targeted delivery. nih.gov By modifying the surface of these nanocarriers with specific ligands, it may be possible to direct this compound to particular tissues or cell types, such as tumors. This would maximize its effect at the site of action while minimizing potential off-target effects. The development of such targeted systems is a key future direction that could unlock the full research potential of this compound.

Table 2: Advanced Delivery Systems for Poorly Soluble Compounds like this compound

Delivery SystemDescriptionPotential Advantages for this compound
Polymeric Micelles Self-assembled nanostructures from amphiphilic copolymers with a hydrophobic core and hydrophilic shell. nih.govImproved water solubility, enhanced bioavailability, prolonged circulation time. researchgate.net
Liposomes Spherical vesicles composed of one or more lipid bilayers. mdpi.comHigh biocompatibility, ability to carry various drug types, potential for surface modification for targeting. mdpi.com
Solid Lipid Nanoparticles (SLNs) Nanoparticles with a solid lipid core matrix. mdpi.comControlled drug release, good stability, enhanced bioavailability. mdpi.com
Nanoemulsions Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. alliedmarketresearch.comHigh drug-loading capacity, improved permeation across biological membranes. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing and characterizing Alpinumisoflavone acetate in laboratory settings?

this compound (C₂₂H₁₈O₆, CAS 86989-18-6) is typically derived from natural sources like Erythrina species or synthesized via acetylation of its parent compound, Alpinumisoflavone. Characterization involves spectroscopic techniques such as NMR and mass spectrometry to confirm the acetyl group's position (typically at the 4'-O position) and purity (>98% by HPLC) . Researchers should also validate structural integrity using X-ray crystallography when possible.

Q. How should stock solutions and in vivo formulations of this compound be prepared?

  • Stock solutions : Dissolve in DMSO at 10–50 mg/mL (26.4–132.3 mM) and store at -20°C for ≤6 months .
  • In vivo formulations :
  • Oral administration : Suspend in 0.5% carboxymethyl cellulose (CMC-Na) at 2.5 mg/mL.
  • Intraperitoneal injection : Use DMSO:Corn oil (10:90 v/v) for improved solubility.
  • Critical note : Solubility in aqueous buffers is limited (<1 mg/mL), necessitating co-solvents like PEG300 or Tween 80 .

Q. What analytical techniques are used to quantify this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for quantification. For complex matrices (e.g., plasma), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) of 0.1 ng/mL is recommended. Calibration curves should span 0.1–50 μg/mL to ensure linearity (R² > 0.99) .

Advanced Research Questions

Q. What experimental designs are employed to study the apoptotic effects of this compound in cancer models?

  • Cell viability assays : Dose-response curves (0.5–10 μM) in ovarian cancer cell lines (ES2, OV90) using MTT or CCK-8 assays. IC₅₀ values range from 1–2 μM .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3, PARP) and ER stress proteins (GRP78, CHOP). Flow cytometry with Annexin V/PI staining quantifies early/late apoptosis .
  • In vivo validation : Xenograft models (e.g., 5 mg/kg/day, IP) with tumor volume monitoring and immunohistochemical analysis of PCNA expression .

Q. How do researchers address discrepancies in reported pharmacological activities of this compound?

Contradictory findings (e.g., estrogenic vs. antiestrogenic effects) are resolved through:

  • Cell-type specificity : Testing in ER-positive (MCF-7) vs. ER-negative (MDA-MB-231) breast cancer models.
  • Dose optimization : Low doses (≤1 μM) may activate ER pathways, while higher doses (≥5 μM) induce cytotoxicity .
  • Transcriptomic profiling : RNA-seq to identify off-target pathways (e.g., MAPK/ERK) .

Q. What challenges arise in studying the interaction of this compound with lipid membranes?

  • Solubility limitations : Use liposomal encapsulation (e.g., cholesterol-based nanocarriers) to improve membrane integration .
  • Membrane fluidity assays : Fluorescence polarization with DPH probes to measure changes in lipid order .
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) to predict binding to lipid raft proteins .

Q. How does structural modification (e.g., acetylation) alter the bioactivity of Alpinumisoflavone compared to its parent compound?

Acetylation at the 4'-O position enhances:

  • Metabolic stability : Reduced glucuronidation in hepatic microsomes (t₁/₂ increased from 2.1 to 4.8 hours).
  • Cellular uptake : LogP increases from 3.2 (Alpinumisoflavone) to 5.45 (acetate derivative), improving membrane permeability .
  • Target selectivity : Higher affinity for PTP1B (IC₅₀ = 0.63 μg/mL) vs. non-acetylated forms .

Q. What in silico strategies predict the molecular targets and ADME properties of this compound?

  • Target prediction : SwissTargetPrediction and molecular docking (AutoDock Vina) identify potential interactions with ERα, PTP1B, and Bcl-2 .
  • ADME profiling : SwissADME predicts high gastrointestinal absorption (95%) but poor blood-brain barrier penetration (BBB score = 0.02) .
  • Toxicity screening : ProTox-II flags hepatotoxicity (probability = 0.72), necessitating in vivo liver function tests .

Key Research Gaps

  • Dose-dependent duality : Clarify mechanisms behind low-dose (pro-survival) vs. high-dose (pro-apoptotic) effects .
  • Nanodelivery systems : Optimize cholesterol-based nanoparticles to enhance bioavailability in vivo .
  • Cross-species variability : Compare pharmacokinetics in rodents vs. non-human primates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.